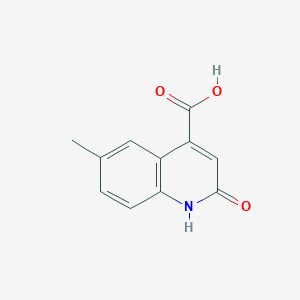

2-Hydroxy-6-methylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality 2-Hydroxy-6-methylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-6-methylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-oxo-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTJOPNRAHFOHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353646 |

Source

|

| Record name | 2-hydroxy-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33274-47-4 |

Source

|

| Record name | 2-hydroxy-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Hydroxy-6-methylquinoline-4-carboxylic Acid

[1]

Executive Summary

2-Hydroxy-6-methylquinoline-4-carboxylic acid (CAS 33274-47-4) is a substituted quinoline derivative that serves as a versatile building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory agents, kinase inhibitors, and fluorescent probes.[1]

This guide provides a comprehensive analysis of its physicochemical properties, emphasizing the thermodynamic equilibrium between its lactam and lactim tautomers. It establishes protocols for analytical characterization, solubility profiling, and stability assessment, designed to support rigorous drug development workflows.

Chemical Identity & Structural Dynamics[1][2]

Nomenclature and Identification[2]

-

IUPAC Name: 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid[1][2]

-

Common Synonyms: 2-Hydroxy-6-methylcinchoninic acid; 6-Methyl-2-quinolone-4-carboxylic acid.[1]

Tautomeric Equilibrium (Lactam-Lactim)

A defining physicochemical feature of 2-hydroxyquinolines is the prototropic tautomerism between the enol (lactim) and keto (lactam) forms.[1]

-

Solid State & Solution: In the solid state and in polar solvents (e.g., DMSO, Methanol), the equilibrium strongly favors the 2-oxo (lactam) tautomer. This is driven by the thermodynamic stability of the amide bond and the preservation of aromaticity in the adjacent ring.[1]

-

Implication: Analytical methods (NMR, X-ray) will predominantly detect the amide proton (NH) rather than the hydroxyl proton (OH) at the 2-position.

Figure 1: The tautomeric shift favors the Lactam form (Blue), significantly influencing solubility and pKa.

Fundamental Physicochemical Parameters[6][7][8][9]

The following data aggregates experimental values and high-confidence predictive models based on structure-activity relationship (SAR) with the parent quinoline-4-carboxylic acid.

| Parameter | Value / Range | Context & Significance |

| Physical State | Solid Powder | Typically off-white to pale yellow/orange crystalline solid.[1] |

| Melting Point | > 280 °C (Decomp.)[1][5] | High lattice energy due to intermolecular H-bonding (dimerization of carboxylic acids + amide stacking).[1] |

| Solubility (Water) | Low (< 0.1 mg/mL) | Poor solubility at neutral pH due to planar aromatic stacking.[1] |

| Solubility (Organic) | High in DMSO, DMF | Soluble in polar aprotic solvents; limited solubility in Methanol/Ethanol. |

| pKa 1 (COOH) | 3.5 – 4.0 | Carboxylic acid deprotonation.[1] Similar to benzoic acid derivatives.[1] |

| pKa 2 (NH/OH) | 10.5 – 11.0 | Weak acidity of the lactam NH / lactim OH. |

| LogP (Octanol/Water) | ~1.2 – 1.5 | Moderate lipophilicity.[1] The 6-methyl group increases LogP relative to the parent (LogP ~0.6).[1] |

Ionization Behavior

The compound is amphoteric but predominantly acidic.[1]

Analytical Characterization Protocols

To ensure scientific integrity, characterization must account for the high melting point and potential for decarboxylation at elevated temperatures.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH control).[1]

-

Mobile Phase B: Acetonitrile or Methanol.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).[1]

-

Note: The acidic modifier is crucial to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ is the standard solvent due to solubility and lack of exchangeable protons that interfere with the amide signal.[1]

Predicted ¹H NMR Profile (400 MHz, DMSO-d₆):

-

δ 12-14 ppm (Broad s, 1H): Carboxylic acid -OH.[1] Often broadened or invisible due to exchange.[1]

-

δ 11-12 ppm (s, 1H): Lactam -NH.[1] Distinctive singlet, confirms the 2-oxo tautomer.[1]

-

δ 7.8 - 8.2 ppm (m, 3H): Aromatic protons (H5, H7, H8). Pattern will show 6-substitution splitting (e.g., H5 doublet, H7 dd, H8 doublet).

-

δ 6.5 - 6.8 ppm (s, 1H): H3 proton (Quinolone ring).[1] Characteristic singlet for the 2-quinolone core.

-

δ 2.35 - 2.45 ppm (s, 3H): Methyl group (-CH₃) at position 6.[1]

Mass Spectrometry (MS)

Experimental Workflow: Solubility & Stability Assessment

This protocol defines a self-validating system for determining the compound's stability in solution, a critical parameter for formulation.[1]

Figure 2: Step-wise workflow for validating compound stability across physiological pH ranges.

Protocol Steps:

-

Stock Preparation: Dissolve 10 mg of 2-Hydroxy-6-methylquinoline-4-carboxylic acid in 1 mL DMSO to create a clear yellow stock solution.

-

Stress Testing:

-

Acidic Hydrolysis: Dilute to 100 µM in 0.1 N HCl.

-

Basic Hydrolysis: Dilute to 100 µM in 0.1 N NaOH.

-

Oxidative Stress: Dilute to 100 µM in 3% H₂O₂.[1]

-

-

Quantification: Inject samples at T=0 and T=24h into the HPLC system described in Section 4.1.

-

Acceptance Criteria: >95% recovery of the parent peak area indicates stability.[1] Degradation >5% requires identification of daughter ions via MS.[1]

Synthesis & Impurity Profile (Contextual)

Understanding the synthetic origin helps identify potential impurities.[1] The compound is typically synthesized via the Isatin Route or Aniline-Malonate Condensation .[1]

References

Sources

- 1. Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C11H9NO4 | CID 54676766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXYLIC ACID | 33274-47-4 [chemicalbook.com]

- 3. 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 62542-44-3 | Benchchem [benchchem.com]

- 4. 165592-38-1|4-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid: Technical Monograph

[1]

Executive Summary

2-Hydroxy-6-methylquinoline-4-carboxylic acid (preferred IUPAC designation: 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid ) is a critical heterocyclic scaffold in medicinal chemistry.[1] It serves as a precursor for kinase inhibitors, glutamate receptor modulators, and antibacterial agents.[1] This guide delineates its physicochemical identity, validated synthesis protocols, and characterization standards, addressing the tautomeric ambiguity often found in literature.

Chemical Identity & Identifiers

The compound exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.[1] In the solid state and polar solvents, the 2-oxo (lactam) tautomer predominates.[1]

| Identifier Type | Value | Notes |

| CAS Registry Number | 33274-47-4 | Specific to the 6-methyl-4-carboxy isomer.[1][2][3][4][5] |

| IUPAC Name | 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Preferred for structural accuracy.[1] |

| Common Synonyms | 2-Hydroxy-6-methylquinoline-4-carboxylic acid; 6-Methylkynurenic acid | "Hydroxy" refers to the enol tautomer.[1] |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| SMILES | CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O | Represents the stable 2-oxo form.[1] |

| InChI Key | MFSHNFBQNVGXJX-UHFFFAOYSA-N | (Generic for core structure; verify specific isomer). |

Tautomeric Equilibrium

The distinction between the hydroxy and oxo forms is vital for docking studies and solubility profiles.[1]

Figure 1: Tautomeric equilibrium favoring the 2-oxo species.[1]

Physicochemical Properties[1][4][7][8][9][10]

| Property | Value | Experimental Context |

| Appearance | Yellow to Ochre crystalline powder | Dependent on recrystallization solvent.[1] |

| Melting Point | > 300 °C (Decomposes) | High lattice energy due to intermolecular H-bonding.[1] |

| Solubility | DMSO, DMF, 1M NaOH | Insoluble in water, Et₂O, CHCl₃.[1] |

| pKa (COOH) | ~3.5 - 4.0 | Estimated; typical for quinoline-4-carboxylic acids.[1] |

| pKa (NH/OH) | ~10.5 - 11.0 | Weakly acidic lactam proton.[1] |

Synthesis & Manufacturing Protocol

The most robust synthetic route is the Pfitzinger-Borsche Modification , utilizing 5-methylisatin and malonic acid.[1] This method avoids the regioselectivity issues of the Conrad-Limpach reaction.[1]

Reaction Scheme

Precursors: 5-Methylisatin + Malonic Acid Solvent/Catalyst: Acetic Acid (Glacial) Mechanism: Knoevenagel condensation followed by decarboxylative rearrangement.[1]

Figure 2: Synthetic pathway via modified Pfitzinger reaction.[1]

Detailed Protocol

-

Reagent Setup: In a 250 mL round-bottom flask, suspend 5-methylisatin (1.61 g, 10 mmol) and malonic acid (2.5 g, 24 mmol) in glacial acetic acid (30 mL).

-

Reflux: Heat the mixture to reflux (approx. 118 °C). The suspension will initially clear as reagents dissolve, followed by the precipitation of the product.[1]

-

Duration: Maintain reflux for 6–8 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9 with 1% HOAc).

-

Workup:

-

Purification: Recrystallize from DMF/Water or dissolve in 1M NaOH, filter, and re-precipitate with 1M HCl to obtain high-purity solids.

-

Yield: Expected yield is 75–85%.

Analytical Characterization

Validation of the structure requires confirmation of the 4-carboxyl group and the 6-methyl substitution.[1]

Nuclear Magnetic Resonance (NMR)[1][11]

-

Solvent: DMSO-d₆

-

¹H NMR (400 MHz):

-

δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid -OH (often broad/invisible due to exchange).[1]

-

δ 12.0 ppm (s, 1H): Lactam -NH (Characteristic of 2-oxo form).[1]

-

δ 7.95 ppm (s, 1H): H-5 (Deshielded by C4-COOH).

-

δ 7.50 ppm (d, 1H): H-8.

-

δ 7.40 ppm (d, 1H): H-7.

-

δ 6.90 ppm (s, 1H): H-3 (Olefinic proton of the quinolone ring).[1]

-

δ 2.40 ppm (s, 3H): -CH₃ at position 6.[1]

-

Mass Spectrometry (MS)[1]

Applications in Drug Discovery

This scaffold is a bioisostere for kynurenic acid and a versatile building block.[1]

-

NMDA Receptor Antagonism: Analogues of kynurenic acid (like this compound) bind to the glycine site of the NMDA receptor.[1]

-

Kinase Inhibition: The carboxylic acid allows for amide coupling to generate Type II kinase inhibitors (e.g., targeting VEGFR or MET).[1]

-

Fragment-Based Design: Used as a polar fragment to probe solvent-exposed pockets in protein structures.[1]

Safety & Handling (SDS Summary)

References

-

ChemicalBook. 6-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXYLIC ACID Properties and Suppliers. Link

-

National Institutes of Health (NIH) - PubChem. Quinoline-4-carboxylic acid derivatives and biological activity. Link

-

ResearchGate. Synthesis of quinoline-4-carboxylic acids via Pfitzinger reaction. Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 32890-65-6|2-Hydroxy-4-methylquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 6-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXYLIC ACID | 33274-47-4 [chemicalbook.com]

- 5. 2-Hydroxy-6-methylquinoline-4-carboxylic acid | CymitQuimica [cymitquimica.com]

The Therapeutic Potential of 2-Hydroxy-6-methylquinoline-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a privileged structural motif in medicinal chemistry, with a rich history of yielding compounds with diverse and potent pharmacological activities. Within this class, 2-Hydroxy-6-methylquinoline-4-carboxylic acid and its derivatives are emerging as a promising frontier for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and summarize key quantitative data to inform future drug discovery and development efforts. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutic agents.

Introduction: The Quinoline Core and its Therapeutic Promise

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of many synthetic and natural products with significant biological activity. From the historical antimalarial quinine to the modern fluoroquinolone antibiotics, quinoline derivatives have consistently demonstrated their value in addressing a wide range of medical needs. The subject of this guide, 2-Hydroxy-6-methylquinoline-4-carboxylic acid, possesses a unique combination of a hydroxyl group, a methyl group, and a carboxylic acid moiety attached to the quinoline core. These functional groups provide opportunities for diverse chemical modifications and interactions with biological targets, making it an attractive starting point for medicinal chemistry campaigns.

This guide will explore the multifaceted therapeutic potential of 2-Hydroxy-6-methylquinoline-4-carboxylic acid, drawing upon the broader knowledge of quinoline-4-carboxylic acid derivatives to illuminate its promise in key therapeutic areas.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical endeavor in modern medicine. Quinoline derivatives have shown considerable promise in this area, exhibiting the ability to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Mechanistic Insights: Histone Deacetylase (HDAC) Inhibition

One of the promising anticancer mechanisms associated with quinoline-4-carboxylic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[1] The overexpression of certain HDAC isoforms is frequently observed in various cancers, leading to the silencing of tumor suppressor genes.[1]

Inhibitors of HDACs can restore the normal acetylation patterns of histones, leading to the re-expression of tumor suppressor genes and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] A derivative of 2-phenylquinoline-4-carboxylic acid, designated as D28, has been shown to be a selective inhibitor of HDAC3.[2] This selectivity is a key attribute, as it may lead to a more favorable side-effect profile compared to pan-HDAC inhibitors. The inhibition of HDAC3 by this class of compounds has been linked to the induction of G2/M cell cycle arrest and the promotion of apoptosis in cancer cells.[2]

Caption: Proposed mechanism of HDAC3 inhibition by quinoline-4-carboxylic acid derivatives.

Quantitative Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative D28 | K562 (Leukemia) | 1.02 | [2] |

| U266 (Myeloma) | 1.08 | [2] | |

| U937 (Lymphoma) | 1.11 | [2] | |

| MCF-7 (Breast) | 5.66 | [2] | |

| A549 (Lung) | 2.83 | [2] | |

| HepG2 (Liver) | 2.16 | [2] | |

| Derivative 20 | Colo 320 (Colon, Doxorubicin-resistant) | 4.61 | [3] |

| Derivative 13b | Colo 320 (Colon, Doxorubicin-resistant) | 4.58 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-Hydroxy-6-methylquinoline-4-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Applications: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinolone-2-carboxylic acid and its derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties.[4]

Mechanistic Insights: Down-regulation of T-Cell Function and NF-κB Inhibition

The anti-inflammatory effects of some substituted quinoline carboxylic acids are believed to be distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) as they do not appear to directly inhibit cyclooxygenase (COX) enzymes.[4] Instead, their mechanism may involve the down-regulation of T-cell function. T-cells are key players in the adaptive immune response, and their dysregulation can lead to chronic inflammation.

Furthermore, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator. Quinoline derivatives have been shown to inhibit LPS-induced NO production, suggesting an inhibitory effect on the NF-κB pathway.[5]

Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of test compounds.[6][7][8]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound (2-Hydroxy-6-methylquinoline-4-carboxylic acid) orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[6][8]

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Applications: Combating Infectious Diseases

The quinoline scaffold is the backbone of the highly successful fluoroquinolone class of antibiotics. This highlights the inherent potential of quinoline derivatives as antimicrobial agents.

Spectrum of Activity

Derivatives of quinoline have demonstrated activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as some fungi.[9]

| Compound/Class | Organism | MIC (µg/mL) | Reference |

| Quinolone Derivative 7 | Staphylococcus aureus | 4.1 | [5] |

| Escherichia coli | 1 | [5] | |

| Klebsiella pneumoniae | 1 | [5] | |

| Candida albicans | 25 | [5] | |

| Quinolinequinone QQ2 & QQ3 | Staphylococcus aureus | 2.44 | [10] |

| Quinolinequinone QQ6 | Enterococcus faecalis | 4.88 | [10] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][11][12][13]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of 2-Hydroxy-6-methylquinoline-4-carboxylic acid in a suitable solvent. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

-

Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[11] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth.

Antioxidant Potential: Counteracting Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Some quinoline-4-carboxylic acid derivatives have been investigated for their antioxidant properties.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of 2-Hydroxy-6-methylquinoline-4-carboxylic acid in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

Synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic Acid

Several synthetic routes have been developed for the synthesis of quinoline-4-carboxylic acids. The Pfitzinger reaction is a classic and versatile method.[3] A general approach involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.

A plausible synthetic route starting from 5-methylisatin and pyruvic acid is depicted below.

Caption: A plausible synthetic scheme for 2-Hydroxy-6-methylquinoline-4-carboxylic acid via the Pfitzinger reaction.

A detailed synthetic procedure for a related compound, 4-methyl-2-(1H)-quinolinone (a tautomer of 2-hydroxy-4-methylquinoline), involves the reaction of 4-methylquinoline with ethyl chloroacetate under microwave irradiation.[14] Further oxidation would be required to introduce the carboxylic acid group at the 4-position. Another patented process describes the oxidation of 2-hydroxy-4-halomethyl-quinolines to the corresponding carboxylic acids.[15]

Conclusion and Future Directions

2-Hydroxy-6-methylquinoline-4-carboxylic acid and its derivatives represent a promising scaffold for the development of novel therapeutic agents with a wide range of potential applications. The evidence from related compounds suggests that this chemical entity is likely to possess significant anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The functional groups present on the molecule offer ample opportunities for medicinal chemists to optimize its potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of 2-Hydroxy-6-methylquinoline-4-carboxylic acid itself to obtain specific quantitative data. Further derivatization and structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with enhanced therapeutic potential. Mechanistic studies will also be essential to fully elucidate the molecular targets and signaling pathways involved in the observed biological effects. The information provided in this technical guide serves as a solid foundation for initiating and advancing such drug discovery programs.

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

-

In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2015). BioMed Research International. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase. (2023). World's Veterinary Journal. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. [Link]

- Process for making 2-hydroxyquinoline-4-carboxylic acids. (1972).

-

Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... (n.d.). ResearchGate. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). ACS Publications. [Link]

-

Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. (2006). PubMed. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). UI Scholars Hub. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [Link]

-

Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. (1991). PubMed. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PubMed Central. [Link]

Sources

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 9. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. protocols.io [protocols.io]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-HYDROXY-4-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 15. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-Hydroxy-6-methylquinoline-4-carboxylic acid

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. This technical guide delves into the hypothesized mechanisms of action of a specific analogue, 2-Hydroxy-6-methylquinoline-4-carboxylic acid. While direct experimental evidence for this particular molecule is not yet prevalent in the public domain, this document synthesizes the known biological activities and molecular targets of structurally related quinoline-4-carboxylic acid derivatives. By examining these analogues, we can construct a scientifically-grounded framework of potential mechanisms, thereby providing a valuable roadmap for future research and drug development efforts centered on 2-Hydroxy-6-methylquinoline-4-carboxylic acid. This guide will explore potential roles in oncology, infectious diseases, and inflammatory conditions, detailing the underlying signaling pathways and offering robust experimental protocols to validate these hypotheses.

Introduction: The Quinoline-4-Carboxylic Acid Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in drug discovery. This structural motif is present in a wide array of natural products and synthetic molecules, demonstrating a remarkable capacity to interact with a variety of biological targets.[1] The addition of a carboxylic acid group at the 4-position further enhances the drug-like properties of this scaffold, providing a key interaction point for molecular targets and improving pharmacokinetic profiles.

Derivatives of quinoline-4-carboxylic acid have been successfully developed into therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacological activity and specificity.[2] This guide focuses on the potential mechanisms of action of 2-Hydroxy-6-methylquinoline-4-carboxylic acid, a specific analogue whose biological activities are yet to be fully elucidated. Based on the established pharmacology of related compounds, we will explore its potential as an enzyme inhibitor, a modulator of signaling pathways, and an antimicrobial agent.

Potential Mechanisms of Action in Oncology

The quinoline-4-carboxylic acid scaffold is a recurring theme in the development of novel anticancer agents.[2] Several derivatives have demonstrated potent antitumor activity through diverse mechanisms.

Inhibition of Epigenetic Modulators: HDAC and Sirtuins

Epigenetic modifications play a crucial role in cancer development and progression. Histone deacetylases (HDACs) and sirtuins (SIRTs) are key enzymes that regulate gene expression through the deacetylation of histones and other proteins. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of HDACs and sirtuins.[2] For instance, some analogues have shown the ability to induce cell cycle arrest and apoptosis in cancer cell lines through HDAC inhibition. Furthermore, a derivative of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid, known as molecule P6, has been identified as a selective inhibitor of SIRT3 with an IC50 value of 7.2 µM.[4][5] This inhibition leads to cell cycle arrest at the G0/G1 phase and promotes cell differentiation in leukemic cell lines.[4][5]

Hypothesized Mechanism for 2-Hydroxy-6-methylquinoline-4-carboxylic acid:

Given the structural similarities, it is plausible that 2-Hydroxy-6-methylquinoline-4-carboxylic acid could also function as an inhibitor of HDACs or sirtuins. The 2-hydroxy and 4-carboxylic acid moieties could potentially chelate the zinc ion in the active site of zinc-dependent HDACs, a common mechanism for HDAC inhibitors. The 6-methyl group might influence selectivity and potency by interacting with specific residues in the enzyme's binding pocket.

Figure 1: Hypothesized inhibition of HDAC and SIRT3 by 2-Hydroxy-6-methylquinoline-4-carboxylic acid.

Disruption of Nucleotide Biosynthesis: DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[6] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors. Inhibition of DHODH leads to pyrimidine depletion, S-phase cell cycle arrest, and ultimately, cell death.[6] Several quinoline-4-carboxylic acid derivatives have been developed as potent DHODH inhibitors.[6]

Hypothesized Mechanism for 2-Hydroxy-6-methylquinoline-4-carboxylic acid:

The structural features of 2-Hydroxy-6-methylquinoline-4-carboxylic acid are consistent with those of known DHODH inhibitors. The quinoline core can occupy the hydrophobic pocket of the enzyme's active site, while the carboxylic acid can form crucial interactions with key amino acid residues.

Figure 2: Potential inhibition of DHODH and the de novo pyrimidine synthesis pathway.

Potential Antimicrobial Mechanisms

Quinolone antibiotics, a class of drugs structurally related to quinoline-4-carboxylic acids, are renowned for their potent antibacterial activity. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[7]

Hypothesized Mechanism for 2-Hydroxy-6-methylquinoline-4-carboxylic acid:

It is conceivable that 2-Hydroxy-6-methylquinoline-4-carboxylic acid could exhibit antibacterial activity through a similar mechanism. The planar quinoline ring system can intercalate into the DNA, while the carboxylic acid and hydroxyl groups can interact with the enzyme-DNA complex, stabilizing the cleavage complex and leading to bacterial cell death. Additionally, some quinoline derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for multidrug resistance.[8]

Table 1: Potential Antimicrobial Targets and Effects

| Target Enzyme | Bacterial Type | Consequence of Inhibition |

| DNA Gyrase | Primarily Gram-negative | Inhibition of DNA replication and repair |

| Topoisomerase IV | Primarily Gram-positive | Disruption of daughter chromosome segregation |

| Efflux Pumps | Gram-positive & Gram-negative | Increased intracellular drug concentration |

Potential Anti-inflammatory and Antioxidant Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Some quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory properties.[9] Additionally, the quinoline scaffold is known to possess antioxidant capabilities, which can mitigate cellular damage caused by reactive oxygen species (ROS).[10]

Hypothesized Mechanism for 2-Hydroxy-6-methylquinoline-4-carboxylic acid:

The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways, such as the STAT3 pathway.[11] The antioxidant activity of 2-Hydroxy-6-methylquinoline-4-carboxylic acid may stem from its ability to scavenge free radicals, a property that can be influenced by the hydroxyl and methyl substituents on the quinoline ring.[10]

Experimental Protocols for Mechanistic Validation

To investigate the hypothesized mechanisms of action of 2-Hydroxy-6-methylquinoline-4-carboxylic acid, a series of well-defined experimental protocols are essential.

Enzyme Inhibition Assays

-

HDAC/Sirtuin Inhibition Assay:

-

Utilize a commercially available fluorometric HDAC or SIRT3 activity assay kit.

-

Incubate recombinant human HDAC or SIRT3 enzyme with a fluorogenic acetylated peptide substrate in the presence of varying concentrations of 2-Hydroxy-6-methylquinoline-4-carboxylic acid.

-

After a defined incubation period, add the developer solution to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

-

DHODH Inhibition Assay:

-

Employ a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate to orotate by DHODH.

-

Incubate purified human DHODH with its substrates (dihydroorotate and a suitable electron acceptor) in the presence of a range of concentrations of the test compound.

-

Monitor the change in absorbance over time at the appropriate wavelength.

-

Determine the IC50 value from the dose-response curve.

-

Cellular Assays

-

Cell Viability and Proliferation Assay (MTT or SRB):

-

Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 2-Hydroxy-6-methylquinoline-4-carboxylic acid for 48-72 hours.

-

Add MTT reagent or fix the cells for SRB staining.

-

Measure the absorbance to determine cell viability.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Cell Cycle Analysis by Flow Cytometry:

-

Treat cancer cells with the test compound at its GI50 concentration for 24-48 hours.

-

Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the compound as described for cell cycle analysis.

-

Stain the cells with Annexin V-FITC and propidium iodide.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Antimicrobial Susceptibility Testing

-

Broth Microdilution Assay:

-

Prepare a two-fold serial dilution of 2-Hydroxy-6-methylquinoline-4-carboxylic acid in a 96-well plate containing bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Figure 3: A generalized experimental workflow for validating the hypothesized mechanisms of action.

Conclusion and Future Directions

While the precise mechanism of action of 2-Hydroxy-6-methylquinoline-4-carboxylic acid remains to be definitively established, the wealth of data on related quinoline-4-carboxylic acid derivatives provides a strong foundation for targeted investigation. The potential for this molecule to act as an inhibitor of key enzymes in cancer and infectious diseases, such as HDACs, sirtuins, DHODH, and bacterial topoisomerases, warrants further exploration. The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate its biological activities and therapeutic potential. Future studies should focus on a systematic evaluation of these hypothesized mechanisms, followed by structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold. The insights gained from such research will be invaluable for the development of novel therapeutics for a range of human diseases.

References

- BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.

-

Mori, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

Papadopoulou, C., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(15), 4989. [Link]

-

Więckowska, A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(13), 5036. [Link]

- Sriramchem. (n.d.). 2-hydroxyquinoline-4-carboxylic acid.

-

Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Oncology, 12, 856983. [Link]

-

Bax, B. D., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(1), 741-760. [Link]

- Massoud, M. A., et al. (2014). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Medicinal Chemistry Research, 23(1), 1-13.

-

Yohanes, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

-

Al-Ostoot, F. H., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(11), 3557. [Link]

-

Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Oncology, 12, 856983. [Link]

- Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society, 79(1), 83-92.

- FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115).

- Biosynth. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.

- Smolecule. (2023). Buy 6-Methylquinoline.

-

Gasiorowski, K., et al. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 24(24), 17290. [Link]

-

Asim, M., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 16(11), 1599. [Link]

- BenchChem. (n.d.). 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE.

Sources

- 1. 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | 83407-41-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 8. biosynth.com [biosynth.com]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Novel 2-Hydroxy-6-methylquinoline-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 2-hydroxy-6-methylquinoline-4-carboxylic acid and its derivatives. Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. This document delves into the strategic considerations for synthesis, detailed experimental protocols, and robust characterization methods.

The Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the 2-hydroxy-6-methylquinoline-4-carboxylic acid framework is a key building block for accessing novel compounds with potential therapeutic applications. The tautomeric equilibrium between the 2-hydroxyquinoline and the 2-quinolone form adds another layer of complexity and opportunity for medicinal chemists to explore.

Strategic Approaches to Synthesis

Several named reactions provide reliable routes to the quinoline core. The choice of a specific synthetic strategy often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. For the synthesis of 2-hydroxy-6-methylquinoline-4-carboxylic acid, the Doebner and Pfitzinger reactions are particularly relevant.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a versatile method for preparing quinoline-4-carboxylic acids.[1][2] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3] For our target molecule, this would involve the reaction of p-toluidine, an appropriate aldehyde, and pyruvic acid.

A key advantage of the Doebner reaction is its convergent nature, allowing for the rapid assembly of the quinoline core from simple starting materials. However, yields can sometimes be moderate due to the formation of byproducts.[1][4]

Caption: General workflow of the Doebner reaction.

The Pfitzinger Reaction: From Isatin to Quinolines

The Pfitzinger reaction provides an alternative and often high-yielding route to quinoline-4-carboxylic acids.[5][6] This reaction utilizes an isatin (or a substituted isatin) and a carbonyl compound containing an α-methylene group in the presence of a strong base.[7] To synthesize our target molecule, one would start with 5-methylisatin and a suitable carbonyl compound.

The Pfitzinger reaction is known for its reliability and the ability to introduce a variety of substituents at the 2- and 3-positions of the quinoline ring.[6]

Caption: General workflow of the Pfitzinger reaction.

Detailed Experimental Protocol: Synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic acid via a Modified Pfitzinger Approach

This protocol is an adaptation of established Pfitzinger reaction procedures, optimized for the synthesis of the target molecule.

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 5-Methylisatin | ≥98% | Sigma-Aldrich |

| Pyruvic acid | ≥98% | Sigma-Aldrich |

| Potassium hydroxide (KOH) | ACS reagent, ≥85% | Fisher Scientific |

| Ethanol | 200 proof, absolute | Decon Labs |

| Hydrochloric acid (HCl) | 37% | VWR |

| Deionized water | - | In-house |

| Round-bottom flask (250 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer with hotplate | - | - |

| Büchner funnel and filter flask | - | - |

| pH paper | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (62.1 mmol) of 5-methylisatin in 100 mL of ethanol.

-

Base Addition: To the stirred solution, add a solution of 10.5 g (187 mmol) of potassium hydroxide in 20 mL of deionized water. The solution will turn deep purple.

-

Addition of Pyruvic Acid: Slowly add 6.5 g (73.8 mmol) of pyruvic acid to the reaction mixture. The color of the solution will change, and a precipitate may start to form.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Dichloromethane:Methanol).

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with 50 mL of cold ethanol, followed by 50 mL of deionized water.

-

Acidification: Suspend the crude product in 150 mL of deionized water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. This will protonate the carboxylate to form the free carboxylic acid.

-

Final Filtration and Drying: Collect the precipitated 2-hydroxy-6-methylquinoline-4-carboxylic acid by vacuum filtration. Wash the solid with copious amounts of deionized water until the washings are neutral. Dry the product in a vacuum oven at 80 °C overnight.

Characterization of 2-Hydroxy-6-methylquinoline-4-carboxylic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (br s, 1H, COOH), ~11.8 (br s, 1H, NH), ~7.8-8.0 (m, 2H, Ar-H), ~7.4-7.6 (m, 2H, Ar-H), ~2.4 (s, 3H, CH₃)[8][9] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~170 (C=O, carboxylic acid), ~165 (C=O, quinolone), ~140-145 (Ar-C), ~130-135 (Ar-C), ~120-125 (Ar-CH), ~115-120 (Ar-CH), ~105-110 (Ar-C), ~21 (CH₃)[10] |

| FTIR (KBr pellet, cm⁻¹) | ν: 3400-2500 (br, O-H and N-H stretch), ~1720 (C=O stretch, carboxylic acid), ~1660 (C=O stretch, quinolone), ~1600, 1550, 1480 (C=C and C=N stretch)[11][12][13] |

Physical Properties

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Expected to be >300 °C.

-

Solubility: Sparingly soluble in water and common organic solvents; soluble in DMSO and DMF.

Conclusion

This guide has outlined the strategic synthesis and detailed characterization of 2-hydroxy-6-methylquinoline-4-carboxylic acid. The presented protocol, based on the Pfitzinger reaction, offers a reliable and efficient method for obtaining this valuable building block. By understanding the underlying principles of the synthetic routes and employing rigorous characterization techniques, researchers can confidently produce and utilize these important quinoline derivatives in their drug discovery and development endeavors.

References

- Doebner, O. (1887). Ueber die der Cinchoninsäure und ihrer Homologen. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-281.

- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2818.

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-107.

- Conrad, M., & Limpach, L. (1887). Synthese von Chinolinderivaten mittelst Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

-

ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]

-

Taylor & Francis Online. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Available at: [Link]

-

PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Available at: [Link]

-

ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

-

SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. Available at: [Link]

-

ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Available at: [Link]

-

Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Available at: [Link]

-

NIH National Library of Medicine. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]

- Google Patents. (1972). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

ResearchGate. (2016). (PDF) 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Available at: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Available at: [Link]

-

ResearchGate. (n.d.). Conrad-Limpach reaction. Available at: [Link]

- Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

-

ResearchGate. (n.d.). Doebner quinoline synthesis. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

ResearchGate. (n.d.). Structure of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. Available at: [Link]

-

YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Available at: [Link]

-

Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Available at: [Link]

-

NIH National Library of Medicine. (n.d.). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Available at: [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Available at: [Link]

-

CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Available at: [Link]

-

KnE Publishing. (2021). Research Article: - Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.: Digitoxin and Neocurdione Detection by Gas Chromatography/Mass Spectrometry. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. iipseries.org [iipseries.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. 2-Hydroxy-4-quinolincarboxylic acid(15733-89-8) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-Hydroxyquinoline(580-16-5) 13C NMR [m.chemicalbook.com]

- 11. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

Computational Characterization of 2-Hydroxy-6-methylquinoline-4-carboxylic Acid: A Quantum Chemical Protocol

Introduction & Strategic Significance

2-Hydroxy-6-methylquinoline-4-carboxylic acid represents a complex heterocyclic scaffold integrating three distinct chemical functionalities: a quinoline core, a prototropic lactam-lactim motif at position 2, and a hydrophilic carboxylic acid at position 4. This molecule serves as a critical intermediate in the synthesis of NMDA receptor antagonists and antimalarial agents.[1]

For researchers in drug discovery, the primary challenge with this scaffold is not merely structural elucidation but predicting its behavior in biological media.[1] The molecule exhibits lactam-lactim tautomerism , where the equilibrium between the 2-hydroxy (enol) and 2-quinolone (keto) forms dictates its hydrogen-bonding capacity and receptor binding affinity.[2]

This guide provides a rigorous computational protocol to characterize this molecule, moving beyond standard geometry optimizations to address tautomeric equilibria, solvation effects, and spectroscopic signatures.[1]

Computational Methodology (The "How-To")

To ensure scientific integrity and reproducibility, the following protocol utilizes Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods offer the optimal balance between computational cost and accuracy for organic heterocycles.[1]

Level of Theory Selection[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic ground-state geometries. However, for non-covalent interactions (dimerization studies), wB97X-D (dispersion-corrected) is recommended to account for

- -

Basis Set: 6-311++G(d,p) .[1][3][4] The diffuse functions (++) are non-negotiable for this molecule due to the anionic potential of the carboxylate group and the lone pairs on the nitrogen and oxygen atoms.[1]

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1][3] Gas-phase calculations are insufficient for this molecule because the tautomeric equilibrium is heavily solvent-dependent.

Workflow Visualization

The following diagram outlines the logical flow of the computational study, from initial conformational search to final property prediction.

Caption: Step-by-step computational workflow for characterizing 2-Hydroxy-6-methylquinoline-4-carboxylic acid.

Study 1: The Tautomeric Landscape (Lactam vs. Lactim)

The most critical aspect of this molecule is the proton transfer between the ring nitrogen and the oxygen at position 2.[1]

Theoretical Background

In the gas phase, the lactim (2-hydroxy) form is often stabilized by aromaticity.[1] However, in polar solvents (water, methanol), the lactam (2-quinolone) form typically predominates due to the high dipole moment of the C=O bond and better solvation stabilization.

Protocol for Tautomer Determination[1][3]

-

Construct both isomers:

-

Optimize both structures in gas phase and water (PCM).

-

Calculate Relative Energy (

):

Expected Results & Data Presentation

Based on analogous quinoline studies, the Lactam form is expected to be the global minimum in aqueous solution.[1]

| Solvent | Dominant Species | Key Vibrational Marker | |

| Gas Phase | ~ +1.5 to -2.0 | Equilibrium | O-H stretch (~3500 cm⁻¹) |

| Water (PCM) | < -5.0 | Lactam (2-Quinolone) | C=O stretch (~1650 cm⁻¹) |

| DMSO | < -4.0 | Lactam | C=O stretch (~1645 cm⁻¹) |

Study 2: Electronic Structure & Reactivity[3]

Understanding the electronic distribution is vital for predicting how this molecule interacts with drug targets.[1]

Frontier Molecular Orbitals (FMO)[1][3]

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the quinoline ring and the 6-methyl group.[1] High energy indicates susceptibility to electrophilic attack.[1][3]

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carboxylic acid and the pyridyl ring system.[1][3] Low energy indicates susceptibility to nucleophilic attack.[1][3]

-

Band Gap (

): A measure of chemical hardness.[1][3] A smaller gap implies higher reactivity (soft molecule).[1][3]

Molecular Electrostatic Potential (MEP) Mapping

The MEP map visualizes charge distribution, guiding docking studies.[1][3]

-

Red Regions (Negative Potential): Electrophilic attack sites.[1][3]

-

Blue Regions (Positive Potential): Nucleophilic attack sites.[1][3]

Study 3: Spectroscopic Profiling (IR & UV-Vis)

Validating calculations against experimental data requires accurate frequency prediction.[1][3]

Vibrational Analysis (IR)

Frequency calculations must be scaled to account for anharmonicity.[1][3] For B3LYP/6-311++G(d,p), a scaling factor of 0.967 is standard.

-

Lactam Marker: Look for a strong C=O stretching vibration around 1640–1680 cm⁻¹ .[1][3]

-

Carboxylic Acid Marker: A broad O-H stretch (3000–3500 cm⁻¹) and a C=O stretch around 1700–1730 cm⁻¹ .[1][3]

-

Differentiation: The lactam C=O is conjugated with the ring and appears at a lower frequency than the carboxylic acid C=O.[1]

UV-Vis Absorption (TD-DFT)

Perform TD-DFT calculations (nstates=6) in methanol to simulate experimental UV spectra.

-

Transitions: The spectrum is dominated by

transitions of the quinoline core.[1] -

Bathochromic Shift: The 6-methyl group is electron-donating, likely causing a slight red shift compared to the unsubstituted parent compound.

Execution: Sample Input Files

To ensure reproducibility, use the following input structures for the Gaussian software suite.

Geometry Optimization (Lactam Form)

[3]

Diagram: Tautomerization Pathway

This diagram illustrates the proton transfer mechanism that must be modeled to find the transition state (TS).[1][3]

Caption: Energy pathway for the Lactim-Lactam tautomerization.

References

-

BenchChem. (2025).[1][2][3] 2-Hydroxyquinoline chemical structure and tautomerism. Retrieved from [3]

-

Bédé, A., et al. (2012).[1][3] Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry. Retrieved from [3]

-

Al-Qawasmeh, R. A., et al. (2012).[1][3][5] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[5][8] Acta Crystallographica Section E. Retrieved from [3]

-

Srivastava, A., et al. (2013).[1][3] A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect. Chemical Science Transactions. Retrieved from

-

Frisch, M. J., et al. (2016).[1][3] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard Reference for Software).[1][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 9. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic Acid via the Pfitzinger Reaction: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic acid, a valuable heterocyclic compound, utilizing a modified Pfitzinger reaction. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing in-depth procedural details, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction: The Pfitzinger Reaction and its Significance

The Pfitzinger reaction is a powerful tool in organic chemistry for the synthesis of quinoline-4-carboxylic acids. This reaction, first described by Wilhelm Pfitzinger in 1886, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] The resulting quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.

For the synthesis of 2-hydroxyquinoline-4-carboxylic acid derivatives, a variation known as the Halberkann variant is employed. This modification utilizes N-acyl isatins as the starting material, which upon reaction with a base, leads to the formation of the 2-hydroxy substituted quinoline ring system.[1] This guide will focus on the application of the Halberkann variant for the preparation of 2-Hydroxy-6-methylquinoline-4-carboxylic acid, a molecule of interest for further chemical exploration and as a potential building block in drug discovery.

Reaction Mechanism and Strategy

The synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic acid proceeds through a two-step sequence, beginning with the N-acetylation of 5-methylisatin, followed by the Halberkann modification of the Pfitzinger reaction.

Step 1: N-Acetylation of 5-Methylisatin

The initial step involves the protection of the nitrogen atom of 5-methylisatin via acetylation with acetic anhydride. This serves to activate the isatin for the subsequent ring-opening and cyclization cascade.

Step 2: Halberkann Reaction

The N-acetyl-5-methylisatin then undergoes the Halberkann reaction. The reaction is initiated by the hydrolysis of the amide bond in the N-acetylisatin by a strong base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate is not typically isolated.[1] Subsequently, the keto-acid condenses with pyruvic acid. The resulting imine tautomerizes to an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final product, 2-Hydroxy-6-methylquinoline-4-carboxylic acid.

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow for 2-Hydroxy-6-methylquinoline-4-carboxylic acid.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic acid.

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Notes |

| 5-Methylisatin | C₉H₇NO₂ | 161.16 | 608-05-9 | Starting material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Acetylating agent |

| Pyruvic Acid | C₃H₄O₃ | 88.06 | 127-17-3 | Carbonyl source |

| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | Base catalyst |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | For acidification |

| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | For washing |

| Distilled Water | H₂O | 18.02 | 7732-18-5 | Solvent/Washing |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory. Acetic anhydride is corrosive and a lachrymator. Pyruvic acid and potassium hydroxide are corrosive. Hydrochloric acid is corrosive and toxic. Handle all chemicals with appropriate care.

Step 1: Synthesis of N-Acetyl-5-methylisatin

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylisatin (10.0 g, 62.0 mmol).

-

Add acetic anhydride (30 mL, 318 mmol) to the flask.

-

Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into ice-cold water (200 mL) with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Filter the resulting solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the N-acetyl-5-methylisatin product in a vacuum oven at 50-60 °C. A typical yield is in the range of 85-95%.

Step 2: Synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic acid

-

In a round-bottom flask, dissolve potassium hydroxide (10.4 g, 185 mmol) in ethanol (100 mL).

-

To this basic solution, add N-acetyl-5-methylisatin (10.0 g, 49.2 mmol) in portions with stirring.

-

Add pyruvic acid (4.33 g, 49.2 mmol) dropwise to the reaction mixture.

-

Heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water (150 mL).

-

Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid with stirring.

-

A precipitate of 2-Hydroxy-6-methylquinoline-4-carboxylic acid will form.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of 2-Hydroxy-6-methylquinoline-4-carboxylic acid

The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Appearance | Solid |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.20 g/mol [2] |

| Melting Point | Data not widely available, requires experimental determination. |

| Purity | Typically >95% after purification |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons on the quinoline ring, a methyl group singlet, and exchangeable protons for the hydroxyl and carboxylic acid groups.

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would correspond to the carbons of the quinoline core, the methyl group, the carboxylic acid, and the hydroxyl-bearing carbon.

-

FTIR (KBr, cm⁻¹): Characteristic peaks would be expected for O-H stretching (broad, for both hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), C=O stretching (quinolinone tautomer), C=C and C=N stretching (aromatic rings), and C-H stretching.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction. | Increase reflux time. Ensure reagents are of good quality. |

| Loss of product during work-up. | Ensure complete precipitation by using sufficiently cold water. | |

| Low yield in Step 2 | Incomplete hydrolysis or cyclization. | Ensure the concentration of the base is adequate. Increase reflux time. |

| Product is partially soluble in the acidic aqueous solution. | Cool the solution thoroughly in an ice bath before filtration to minimize solubility. | |

| Impure product | Incomplete removal of starting materials or by-products. | Recrystallize the final product from a suitable solvent such as ethanol or acetic acid. |

| Presence of colored impurities. | Treat the solution with activated charcoal before the final precipitation. |

Conclusion